molecular formula C16H16ClNO2 B11562845 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol

Katalognummer: B11562845
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: UZUHFNSZBSBRJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound with a complex structure It is characterized by the presence of a chloro group, hydroxyl group, and imino group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and imine groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C16H16ClNO2

Molekulargewicht

289.75 g/mol

IUPAC-Name

4-chloro-2-[(2-hydroxy-5-methylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C16H16ClNO2/c1-9-4-5-14(19)13(6-9)18-8-12-11(3)16(17)10(2)7-15(12)20/h4-8,19-20H,1-3H3

InChI-Schlüssel

UZUHFNSZBSBRJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C=C(C(=C2C)Cl)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.